molecular formula C12H12N2O4 B11706955 4-((4-Acetamidophenyl)amino)-4-oxobut-2-enoicacid

4-((4-Acetamidophenyl)amino)-4-oxobut-2-enoicacid

Cat. No.: B11706955
M. Wt: 248.23 g/mol
InChI Key: BLZKIXNZGXLIKB-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Acetamidophenyl)amino)-4-oxobut-2-enoicacid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an acetamidophenyl group attached to an amino-oxobutenoic acid moiety. Its structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Acetamidophenyl)amino)-4-oxobut-2-enoicacid typically involves the reaction of 4-acetamidophenol with maleic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-((4-Acetamidophenyl)amino)-4-oxobut-2-enoicacid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-((4-Acetamidophenyl)amino)-4-oxobut-2-enoicacid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-((4-Acetamidophenyl)amino)-4-oxobut-2-enoicacid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenol:

    4-Aminophenol: Used in the synthesis of dyes and as a photographic developer.

    Maleic Anhydride: Used in the production of resins and as a chemical intermediate.

Uniqueness

4-((4-Acetamidophenyl)amino)-4-oxobut-2-enoicacid is unique due to its combined structural features of acetamidophenyl and oxobutenoic acid moieties. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for diverse applications in research and industry.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

(E)-4-(4-acetamidoanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H12N2O4/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12(17)18/h2-7H,1H3,(H,13,15)(H,14,16)(H,17,18)/b7-6+

InChI Key

BLZKIXNZGXLIKB-VOTSOKGWSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O

Origin of Product

United States

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